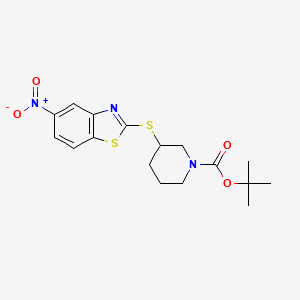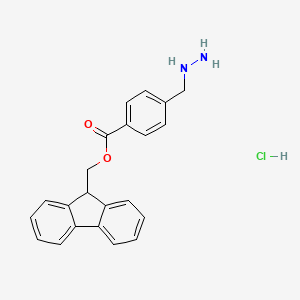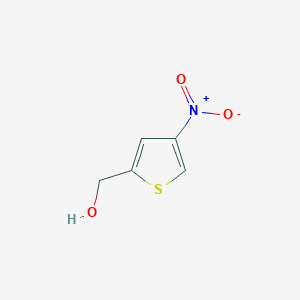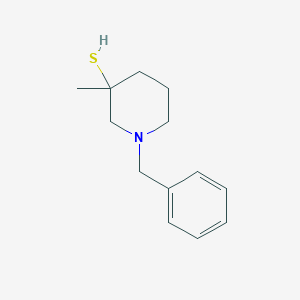
2-Furancarbonyl chloride, 3-(chloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furancarbonyl chloride, 3-(chloromethyl)- is an organic compound with the molecular formula C6H4Cl2O2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both a carbonyl chloride and a chloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonyl chloride, 3-(chloromethyl)- typically involves the chlorination of 2-furancarboxylic acid. The process can be summarized as follows:
-
Chlorination of 2-Furancarboxylic Acid: : The starting material, 2-furancarboxylic acid, is reacted with thionyl chloride (SOCl2) to produce 2-furancarbonyl chloride. The reaction is carried out under reflux conditions at approximately 100°C for about 1 hour. The excess thionyl chloride is then removed by distillation, and the product is purified by collecting the fraction boiling at 173-174°C .
-
Chloromethylation: : The 2-furancarbonyl chloride is then subjected to chloromethylation using formaldehyde and hydrochloric acid. This reaction introduces the chloromethyl group at the 3-position of the furan ring, yielding 2-Furancarbonyl chloride, 3-(chloromethyl)- .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Furancarbonyl chloride, 3-(chloromethyl)- undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: : The carbonyl chloride and chloromethyl groups are highly reactive towards nucleophiles. Common nucleophiles such as amines, alcohols, and thiols can readily react with these groups to form corresponding amides, esters, and thioesters .
-
Oxidation and Reduction: : The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride .
-
Cyclization Reactions: : The compound can participate in cyclization reactions to form various heterocyclic compounds. For example, reaction with hydrazines can lead to the formation of pyrazoles .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and primary amines are commonly used under mild conditions (room temperature to 50°C).
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Amides and Esters: From nucleophilic substitution reactions.
Furanones and Tetrahydrofuran Derivatives: From oxidation and reduction reactions.
Pyrazoles and Other Heterocycles: From cyclization reactions.
科学的研究の応用
2-Furancarbonyl chloride, 3-(chloromethyl)- has diverse applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
-
Biology: : The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function. It can also be used to introduce reactive groups into biomolecules for further conjugation .
-
Medicine: : It serves as an intermediate in the synthesis of drugs, particularly those targeting bacterial and fungal infections. Its derivatives have shown potential as antimicrobial agents.
-
Industry: : The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also employed in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 2-Furancarbonyl chloride, 3-(chloromethyl)- is primarily based on its reactivity towards nucleophiles. The carbonyl chloride and chloromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various synthetic applications to modify and functionalize molecules.
類似化合物との比較
Similar Compounds
2-Furancarbonyl chloride: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
3-Furancarbonyl chloride, 2-(chloromethyl)-: Isomeric compound with different reactivity and applications.
2-Furancarboxylic acid: Precursor to 2-Furancarbonyl chloride, 3-(chloromethyl)-, used in similar synthetic applications.
Uniqueness
2-Furancarbonyl chloride, 3-(chloromethyl)- is unique due to the presence of both the carbonyl chloride and chloromethyl groups, which confer high reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
特性
CAS番号 |
246178-73-4 |
|---|---|
分子式 |
C6H4Cl2O2 |
分子量 |
179.00 g/mol |
IUPAC名 |
3-(chloromethyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3H2 |
InChIキー |
BBZHEHJSAQYKNL-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1CCl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















